molecular formula C10H11N3O2S B2867786 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 928710-74-1

5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2867786
CAS RN: 928710-74-1
M. Wt: 237.28
InChI Key: HIGDCZFWAGDTRR-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of heterocyclic compounds that have been of interest in medicinal chemistry due to their diverse biological activities . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is known to influence the bioactivity of compounds .


Molecular Structure Analysis

The molecular structure of “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” would be characterized by the presence of a 1,2,4-triazole ring substituted at the 5-position with a 2,4-dimethoxyphenyl group . The presence of the sulfur atom suggests that this compound may exist as a thiol or as a thione, depending on the specific conditions .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and can be functionalized via their nitrogen atoms . The 2,4-dimethoxyphenyl group could potentially undergo demethylation under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” would be influenced by its functional groups. For example, the presence of the polar triazole ring and the potentially ionizable thiol group could impact its solubility and reactivity .

Scientific Research Applications

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. In particular, derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles have been synthesized and shown to exhibit anti-inflammatory activity. These compounds were synthesized through a series of acylation and alkylation reactions starting from 3,4-dimethoxybenzoylthiosemicarbazide. The synthesized compounds, including various acyl derivatives, have demonstrated promising anti-inflammatory effects, underscoring the potential therapeutic applications of this chemical class in the treatment of inflammation-related disorders (Labanauskas et al., 2001).

Antioxidant Properties

Research has also focused on developing new compounds with antioxidant properties, including those based on 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds have been synthesized and evaluated for their ability to act as antioxidants. The studies involved the synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, and their antioxidant activity was assessed in vitro. The results indicated that these new compounds exhibit significant antioxidant activity, making them potential candidates for further research in oxidative stress-related diseases (Dovbnya et al., 2022).

Material Science and Corrosion Inhibition

The compound and its derivatives have found applications in material science, particularly in the field of corrosion inhibition. For example, derivatives containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, have demonstrated substantial inhibition of zinc corrosion in acidic media. Density functional theory calculations supported the experimental findings by providing insights into the electronic and structural characteristics that contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).

Future Directions

The future research directions for “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore the influence of the 2,4-dimethoxyphenyl group on the compound’s properties and activity .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDCZFWAGDTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=S)NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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